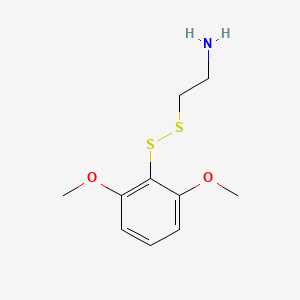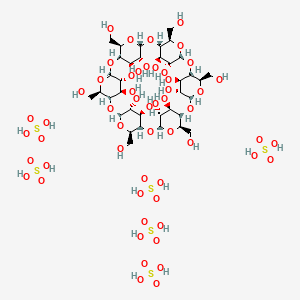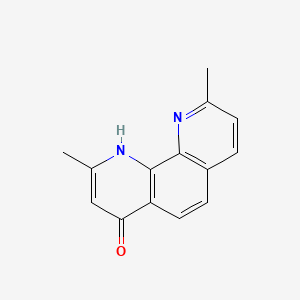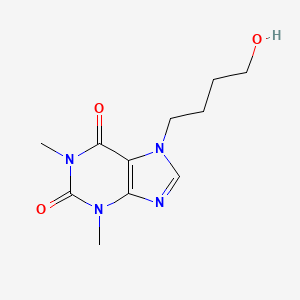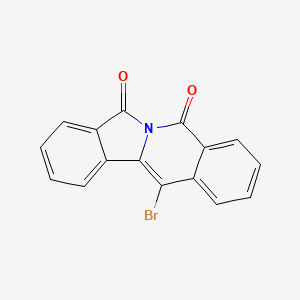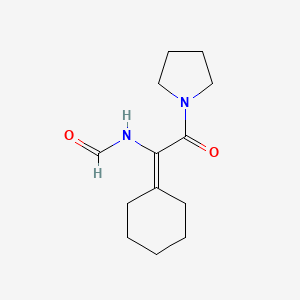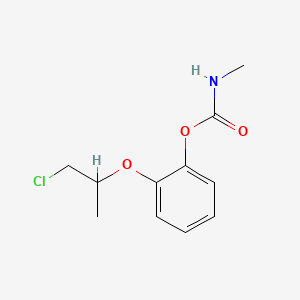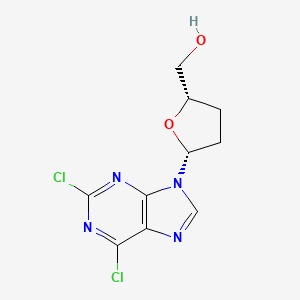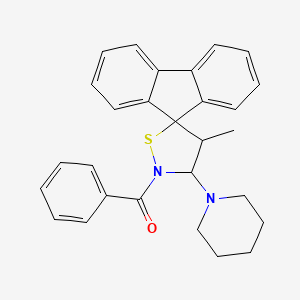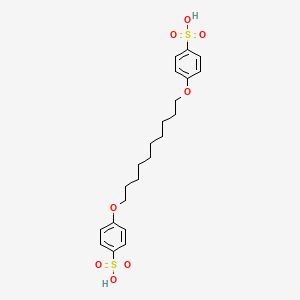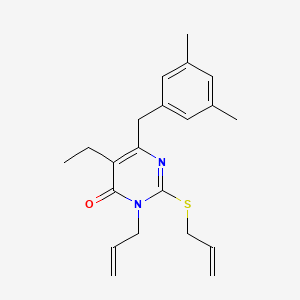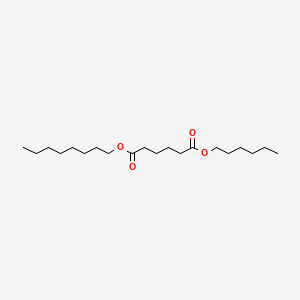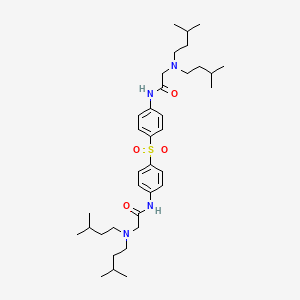
Acetamide, N,N'-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- is a complex organic compound characterized by its unique structure, which includes sulfonyl and phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- typically involves the reaction of 4,4’-sulfonyldianiline with chlorosulfonic acid to form sulfonylbis(1,4-phenylene)bis(sulfamic acid). This intermediate is then reacted with appropriate amines under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods may include the use of heterogeneous catalysts to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetamide, N,N’-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound act as electron-withdrawing groups, which can influence the reactivity of the phenylene rings and the amine groups. This interaction can lead to various biological and chemical effects, depending on the specific context .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-[Sulfonylbis(4,1-phenylenenitrilomethylylidene-4,1-phenylene)]diacetamide: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
Sulfone-based Electron-Transport Materials: These materials share the sulfonyl group but have different applications, primarily in electronic devices.
Uniqueness
Acetamide, N,N’-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- is unique due to its specific combination of sulfonyl and phenylene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
2520-19-6 |
|---|---|
Fórmula molecular |
C36H58N4O4S |
Peso molecular |
642.9 g/mol |
Nombre IUPAC |
2-[bis(3-methylbutyl)amino]-N-[4-[4-[[2-[bis(3-methylbutyl)amino]acetyl]amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C36H58N4O4S/c1-27(2)17-21-39(22-18-28(3)4)25-35(41)37-31-9-13-33(14-10-31)45(43,44)34-15-11-32(12-16-34)38-36(42)26-40(23-19-29(5)6)24-20-30(7)8/h9-16,27-30H,17-26H2,1-8H3,(H,37,41)(H,38,42) |
Clave InChI |
KGVLTUVMOVHKDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(CCC(C)C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(CCC(C)C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


